molecular formula C13H16N6O3 B1226953 2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol

2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol

Cat. No. B1226953
M. Wt: 304.3 g/mol
InChI Key: SULPMJJSBUTHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol is a C-nitro compound.

Scientific Research Applications

  • Hydrogen-Bonded Frameworks and Electronic Structures : The molecular dimensions of related compounds indicate considerable polarization of molecular-electronic structures. For instance, the molecules of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one are linked into a three-dimensional framework by a combination of hydrogen bonds, showcasing the potential for creating complex molecular structures (Ricaurte Rodríguez et al., 2007).

  • Synthesis and Anticancer Evaluation : A study described an alkaline water–ethanol mediated series of combinatorial synthesis of related compounds, including their anticancer evaluation. One synthesized compound showed significant potency toward the human breast cancer cell line (MCF7), highlighting potential applications in cancer research (A. Patravale et al., 2014).

  • Molecular Docking Studies : Molecular docking studies of certain derivatives revealed that they fit into the active site of HDAC2, an anti-cancer protein. This suggests potential applications in the development of anti-cancer drugs (G. Kumar & A. Thangamani, 2017).

  • Supramolecular Assembly : The compounds with similar structures form supramolecular assemblies via hydrogen bonding, indicating their use in the design of new molecular materials (A. Yépes et al., 2012).

  • Charge Transfer Complexes : The study of charge transfer complexes between similar compounds and chloranilic acid in ethanol suggests their potential application in the study of electron donor-acceptor interactions (Amirah S. Al-Attas et al., 2009).

  • Antibacterial Activity : Synthesis of certain pyrimidine derivatives has been explored for their antibacterial activity, suggesting potential applications in developing new antibacterial agents (M. Deshmukh et al., 2009).

  • Synthesis of Novel Inhibitors : Derivatives of similar compounds have been synthesized and found to be competitive inhibitors of fatty acid amide hydrolase, indicating their potential in therapeutic applications (J. Keith et al., 2014).

properties

Product Name

2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol

Molecular Formula

C13H16N6O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-[[6-amino-2-(3-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C13H16N6O3/c1-8-3-2-4-9(7-8)16-13-17-11(14)10(19(21)22)12(18-13)15-5-6-20/h2-4,7,20H,5-6H2,1H3,(H4,14,15,16,17,18)

InChI Key

SULPMJJSBUTHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N

solubility

19.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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